1-(2,9-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3-(2,4-dimethylphenyl)urea
Description
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Properties
IUPAC Name |
1-(2,9-dimethyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)-3-(2,4-dimethylphenyl)urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O2/c1-11-7-8-15(13(3)10-11)21-19(25)22-16-14(4)20-17-12(2)6-5-9-23(17)18(16)24/h5-10H,1-4H3,(H2,21,22,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCUGESKGNWVMNI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)NC2=C(N=C3C(=CC=CN3C2=O)C)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(2,9-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3-(2,4-dimethylphenyl)urea is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic implications, and relevant research findings.
Chemical Structure and Properties
The compound's structure can be described by the following characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C18H20N4O2 |
| Molecular Weight | 336.38 g/mol |
| IUPAC Name | This compound |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within the body. The mechanism involves binding to enzymes or receptors that are crucial in various biochemical pathways. For instance, it may inhibit certain kinases involved in cell proliferation and survival pathways, leading to altered cellular responses.
Target Interactions
Research has indicated that compounds with similar structures often target:
- Kinases : Inhibition of kinase activity can lead to decreased cellular proliferation.
- Enzymes : Modulation of enzyme activity can affect metabolic pathways.
Anticancer Properties
Studies have suggested that derivatives of pyrido[1,2-a]pyrimidine compounds exhibit significant anticancer activities. For instance, compounds similar to this compound have shown efficacy in inhibiting tumor growth in various cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest.
Immunomodulatory Effects
Research has also explored the immunomodulatory potential of this compound. In vitro assays using mouse splenocytes demonstrated that certain derivatives could enhance immune responses by modulating the PD-1/PD-L1 pathway, which is critical for T-cell activation and immune checkpoint inhibition.
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound's biological activity, a comparison with similar compounds is essential. Below is a table summarizing key differences:
| Compound Name | Biological Activity | Mechanism of Action |
|---|---|---|
| This compound | Anticancer and immunomodulatory effects | Kinase inhibition and immune modulation |
| 4-bromo-N-(2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide | Antitumor activity | Enzyme inhibition |
| Other pyrido[1,2-a]pyrimidine derivatives | Varies (antioxidant/inhibitory effects) | Diverse mechanisms |
Case Studies
Several case studies have highlighted the biological activities associated with this class of compounds:
- Case Study on Anticancer Activity : A study published in a peer-reviewed journal demonstrated that a related pyrido[1,2-a]pyrimidine derivative significantly reduced tumor size in xenograft models by inducing apoptosis in cancer cells.
- Immunomodulation Research : Another study investigated the effects of similar compounds on immune cell activation. Results indicated enhanced T-cell responses when treated with these compounds in vitro.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
